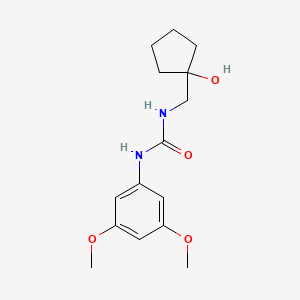

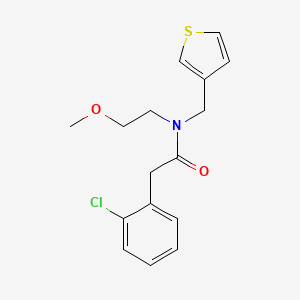

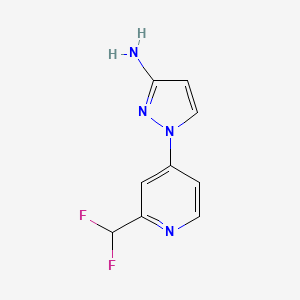

![molecular formula C17H12BrN3O4 B2768235 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 897735-67-0](/img/structure/B2768235.png)

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of oxadiazole, which is a class of organic compounds containing a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . Oxadiazoles and their derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antiviral, antifungal, anticancer, anti-inflammatory, and analgesic properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, oxadiazole derivatives are generally synthesized through reactions involving acetic acid derivatives and thiosemicarbazide . The molecular structures of the synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using techniques such as NMR, IR, and elemental analysis . Molecular docking studies are often carried out to study the binding mode of active compounds with receptors .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Triazoles, including the compound , exhibit significant antimicrobial properties. Researchers have explored their potential as antibacterial agents against Gram-positive pathogens . The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety has been associated with antimicrobial effects . Further investigations into the compound’s specific antibacterial activity and mechanisms are warranted.

Antifungal Properties

Triazoles have also demonstrated antifungal activity. The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety has been linked to antifungal effects . Researchers could explore the compound’s efficacy against specific fungal strains and evaluate its potential as an antifungal agent.

Anticancer Potential

Triazoles, including the synthesized compound, have been investigated for their anticancer properties . Researchers could explore its effects on cancer cell lines, assess its cytotoxicity, and investigate potential mechanisms of action. In silico studies may provide insights into its interactions with cancer-related targets.

Antioxidant Activity

Triazoles are known for their antioxidant effects . Researchers could evaluate the compound’s ability to scavenge free radicals, protect against oxidative stress, and potentially mitigate cellular damage. In vitro and in vivo studies would be valuable.

Other Biological Effects

The compound’s unique structure warrants exploration of additional biological effects. Researchers could investigate its potential as an anticonvulsant, considering the presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety . Additionally, further studies could explore any anti-inflammatory properties.

Lipophilicity and Electronic Effects

To enhance the compound’s properties, researchers may consider modifying its lipophilicity while maintaining substituent electronic effects . Fine-tuning these characteristics could optimize its biological activity.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

For instance, pyrazole-bearing compounds are known to interact with their targets to exert antileishmanial and antimalarial activities .

Biochemical Pathways

Given the compound’s potential antileishmanial and antimalarial activities, it may be inferred that it affects the biochemical pathways related to these diseases .

Pharmacokinetics

Compounds with similar structures are known to have good oral efficacy .

Result of Action

Given its potential antileishmanial and antimalarial activities, it can be inferred that the compound may have a significant impact on the cells of these pathogens .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .

Safety and Hazards

Direcciones Futuras

Oxadiazole derivatives are of interest in the fields of medicine and agriculture due to their diverse biological activities . Future research may focus on the synthesis of new oxadiazole derivatives, the exploration of their biological activities, and the development of methods for their safe and effective use .

Propiedades

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O4/c18-12-4-1-10(2-5-12)16-20-21-17(25-16)19-15(22)11-3-6-13-14(9-11)24-8-7-23-13/h1-6,9H,7-8H2,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRACXBJNNPTAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

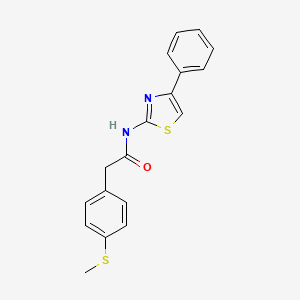

![N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2768152.png)

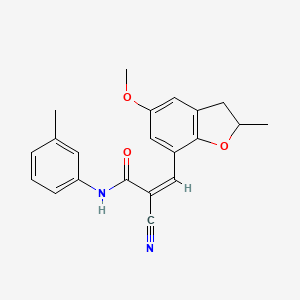

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2768156.png)

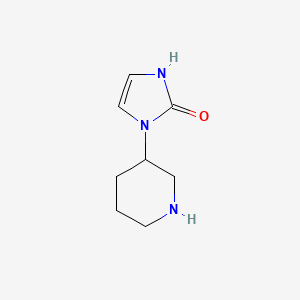

![5-Bromo-2-[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2768157.png)

![9-(2,5-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2768168.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride](/img/structure/B2768173.png)